molecular formula C11H17BN2O3 B14079867 (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14079867
M. Wt: 236.08 g/mol
InChI Key: GCCPCNJQJXRLKX-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an organic solvent such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency . Additionally, the use of more stable boronic ester precursors can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

In biological research, this compound can be used as a probe to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biomolecules such as sugars and nucleotides .

Medicine

Boronic acids have been investigated as inhibitors of enzymes such as proteases and kinases, which are important targets in the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. The boronic acid group can be used to introduce functional groups that enhance the properties of the final material .

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins . The methoxy and piperidinyl groups can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and piperidinyl groups in (2-Methoxy-6-(piperidin-4-yl)pyridin-4-yl)boronic acid makes it unique compared to other boronic acid derivatives. These substituents can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

(2-methoxy-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H17BN2O3/c1-17-11-7-9(12(15)16)6-10(14-11)8-2-4-13-5-3-8/h6-8,13,15-16H,2-5H2,1H3

InChI Key

GCCPCNJQJXRLKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)OC)C2CCNCC2)(O)O

Origin of Product

United States

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